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Compound of Interest

Compound Name: Sirtratumab

Cat. No.: B15599610

Technical Support Center: Sirtratumab Vedotin

Welcome to the technical support center for Sirtratumab vedotin. This resource is designed for
researchers, scientists, and drug development professionals to provide guidance on the
solubility and formulation challenges associated with this antibody-drug conjugate (ADC).

Frequently Asked Questions (FAQs)

Q1: What is Sirtratumab vedotin and what are its components?

Al: Sirtratumab vedotin (also known as ASG-15ME) is an investigational antibody-drug
conjugate.[1][2][3] It is composed of three main parts:

e Antibody: A human gamma 2 monoclonal antibody that specifically targets SLITRK6 (SLIT
and NTRK like family member 6), a protein overexpressed in several types of cancer,
including urothelial cancer.[4][5][6]

o Payload: The cytotoxic agent monomethyl auristatin E (MMAE), which is a potent inhibitor of
tubulin polymerization.[4][5]

o Linker: A protease-cleavable maleimidocaproyl-valyl-citrullinyl-p-aminobenzyloxycarbonyl
(mc-val-cit-PABC) type linker that connects the antibody to the MMAE payload.[7] This linker
is designed to be stable in the bloodstream and release the payload once inside the target
cancer cell.[8]
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Q2: What are the main challenges in formulating Sirtratumab vedotin?

A2: Like many ADCs, especially those with auristatin-based payloads, Sirtratumab vedotin
presents several formulation challenges:

» Hydrophobicity of the Payload: The MMAE payload is hydrophobic, which can lead to
aggregation of the ADC, particularly at higher concentrations.

o Linker Stability: The thioether bond in the linker can be susceptible to hydrolysis, and the
overall stability of the linker is crucial to prevent premature release of the cytotoxic payload.

[9]

e Physical and Chemical Stability: The monoclonal antibody itself can undergo degradation
through processes like deamidation, oxidation, and aggregation, which can be influenced by
pH, temperature, and buffer composition.

» Heterogeneity: The manufacturing process can result in a heterogeneous mixture of ADC
molecules with varying drug-to-antibody ratios (DARS), which can affect the overall
properties and stability of the product.[9]

Q3: What is the solubility of the MMAE payload?

A3: The solubility of the free MMAE payload has been determined in various solvents. This
information is critical for handling the payload during conjugation and for understanding its
potential impact on the solubility of the final ADC.

Solvent Approximate Solubility
Dimethyl sulfoxide (DMSO) >35.9 mg/mL[10]

Ethanol ~25 mg/mL[11]

Dimethyl formamide ~20 mg/mL[11]
Phosphate-buffered saline (PBS, pH 7.2) ~0.5 mg/mL[11]

Water Insoluble[10][12]

Q4: Is there a known formulation for Sirtratumab vedotin?
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A4: Some suppliers provide Sirtratumab vedotin in a liquid formulation of 1x Phosphate-
Buffered Saline (PBS).[1] However, detailed information on the formulation used in clinical
trials, including any stabilizing excipients, is not publicly available.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the experimental
handling and formulation of Sirtratumab vedotin.
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Problem

Potential Cause

Recommended Solution

Precipitation or cloudiness

upon thawing or dilution

- ADC aggregation due to the
hydrophobic MMAE payload. -
Buffer incompatibility or
incorrect pH. - Freeze-thaw

stress.

- Visually inspect the solution
before and after thawing. -
Thaw the vial at room
temperature and avoid
vigorous shaking. - Ensure the
diluent buffer is compatible
(e.g., sterile PBS at the
appropriate pH). - Perform
dilutions slowly while gently
mixing. - Consider performing
a buffer screen to identify
optimal pH and excipients
(e.g., polysorbates, sugars) to

improve solubility and stability.

Loss of cytotoxic activity in

cell-based assays

- Deconjugation of the MMAE
payload. - Degradation of the
antibody or payload. -

Improper storage.

- Ensure the ADC is stored at
the recommended temperature
(-20°C or colder) and protected
from light.[1] - Minimize the
number of freeze-thaw cycles.
[1] - Use the ADC shortly after
thawing and dilution. -
Analytically confirm the
integrity of the ADC using
techniques like SEC-HPLC (for
aggregation) and RP-HPLC
(for DAR and free payload).

Inconsistent experimental

results

- Heterogeneity of the ADC
sample. - Variability in

experimental conditions.

- Characterize the ADC lot
thoroughly for DAR,
aggregation, and free payload
levels. - Standardize all
experimental protocols,
including incubation times,
temperatures, and cell

densities. - Ensure consistent
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handling and dilution

procedures.

Experimental Protocols

While specific protocols for Sirtratumab vedotin are proprietary, the following are generalized
methodologies for key experiments in ADC formulation development.

Protocol 1: Solubility Assessment of Sirtratumab Vedotin
o Objective: To determine the solubility of Sirtratumab vedotin in various buffer systems.
e Materials:

o Sirtratumab vedotin stock solution.

o Arange of buffers (e.g., citrate, acetate, histidine, phosphate) at different pH values (e.g.,
5.0, 6.0, 7.0).

o Spectrophotometer or HPLC system.
o Methodology:

1. Prepare a series of dilutions of the Sirtratumab vedotin stock in each of the selected
buffers.

2. Incubate the samples at a controlled temperature (e.g., 2-8°C or room temperature) for a
specified period (e.g., 24 hours).

3. After incubation, visually inspect for any precipitation or turbidity.
4. Centrifuge the samples to pellet any insoluble material.

5. Measure the protein concentration in the supernatant using a spectrophotometer (A280) or
a suitable HPLC method (e.g., SEC-HPLC).

6. The highest concentration at which no precipitation is observed is considered the
approximate solubility in that buffer.
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Protocol 2: Preliminary Formulation Stability Study

e Objective: To evaluate the short-term stability of Sirtratumab vedotin in different
formulations.

e Materials:
o Sirtratumab vedotin.
o Lead buffer candidates from the solubility assessment.
o Commonly used excipients (e.g., polysorbate 20, polysorbate 80, sucrose, trehalose).
o HPLC system with SEC and RP columns.
o Methodology:

1. Prepare small batches of Sirtratumab vedotin in the selected buffer systems, with and
without various excipients.

2. Divide each batch into aliquots for analysis at different time points (e.g., T=0, 1 week, 2
weeks, 4 weeks).

3. Store the aliquots at stressed (e.g., 40°C) and recommended (e.g., 2-8°C, -20°C) storage
conditions.

4. At each time point, analyze the samples for:
= Aggregation: using Size Exclusion Chromatography (SEC-HPLC).

» Deconjugation/Fragmentation: using Reduced Reversed-Phase HPLC (RP-HPLC) to
assess the drug-to-antibody ratio (DAR).

» Free Payload: using a suitable method to quantify the amount of released MMAE.

5. Compare the results to identify the formulation that best preserves the integrity of
Sirtratumab vedotin.
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Visualizations

Sirtratumab Vedotin Formulation Development Workflow
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'
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(Solubility, pl, Stability)

Phase 2: Screening

Buffer & pH Screening
(e.g., Citrate, Histidine, Phosphate)

'

Excipient Screening
(Surfactants, Sugars, Salts)

Phase 3: Optimivzation & Stability

Lead Formulation Optimization

'

Accelerated & Real-Time Stability Studies
(Assess Aggregation, DAR, Free Payload)

Phase 4: Finalization

Final Formulation Selection

'

End: Lyophilized or Liquid Product
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Caption: A typical workflow for developing a stable formulation for an ADC like Sirtratumab
vedotin.

Troubleshooting Sirtratumab Vedotin Solubility Issues
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Caption: A decision tree for troubleshooting solubility problems during experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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